molecular formula C17H31NO4 B11943084 trans-2-Decenoyl-L-carnitine

trans-2-Decenoyl-L-carnitine

Cat. No.: B11943084
M. Wt: 313.4 g/mol
InChI Key: MITAQTMTDSXVQD-AYJWMTRPSA-N
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Description

trans-2-Decenoyl-L-carnitine: is a metabolite of L-carnitine, an essential cofactor in fatty acid metabolism. It plays a crucial role in the transport of fatty acids through the inner mitochondrial membrane, facilitating their oxidation and subsequent energy production. This compound is primarily synthesized in the liver and kidney, with the highest concentrations found in the heart and skeletal muscle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Decenoyl-L-carnitine typically involves the esterification of L-carnitine with trans-2-decenoyl chloride. This reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct. The reaction is typically conducted at room temperature to avoid any potential degradation of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: trans-2-Decenoyl-L-carnitine undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the double bond or the carboxyl group, leading to the formation of different oxidized products.

    Reduction: The double bond in this compound can be reduced to form the corresponding saturated compound.

    Substitution: The ester linkage in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: The major product is the saturated ester.

    Substitution: Products vary depending on the nucleophile used but can include hydroxylated or aminated derivatives.

Mechanism of Action

trans-2-Decenoyl-L-carnitine acts as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix. Here, these fatty acids undergo β-oxidation to acetyl-CoA, which then enters the citric acid cycle to produce energy . The compound’s molecular targets include enzymes involved in fatty acid transport and oxidation, such as carnitine palmitoyltransferase I and II.

Comparison with Similar Compounds

Uniqueness: trans-2-Decenoyl-L-carnitine is unique due to its specific role in the transport and oxidation of medium-chain fatty acids. Its trans configuration also distinguishes it from other acylcarnitines with cis configurations, affecting its biochemical properties and interactions .

Properties

Molecular Formula

C17H31NO4

Molecular Weight

313.4 g/mol

IUPAC Name

(3R)-3-[(E)-dec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h11-12,15H,5-10,13-14H2,1-4H3/b12-11+/t15-/m1/s1

InChI Key

MITAQTMTDSXVQD-AYJWMTRPSA-N

Isomeric SMILES

CCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

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